

# W36017: An In-depth Technical Guide on Safety Profile and Toxicity

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## Compound of Interest

Compound Name: W36017

Cat. No.: B1204389

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## Introduction

**W36017**, identified as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS No. 21236-54-4), is recognized as an impurity of the widely used local anesthetic, Lidocaine. As with any impurity in a pharmaceutical product, a thorough understanding of its safety and toxicity profile is crucial for regulatory compliance and patient safety. This technical guide provides a comprehensive overview of the available safety data for **W36017**, drawing upon information from its parent compound, Lidocaine, and structurally similar molecules. Standard toxicological testing methodologies are also detailed to provide a framework for further investigation.

## Acute Toxicity

While a specific LD50 value for **W36017** is not publicly available, data from the closely related compound 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine, CAS No. 137-58-6) provides a reasonable estimate for acute oral toxicity.

Table 1: Acute Oral Toxicity Data for a Structurally Related Compound

Compound	CAS No.	Test Species	Route of Administration	LD50
2-(diethylamino)- N-(2,6- dimethylphenyl)acetamide (Lidocaine)	137-58-6	Rat	Oral	317 mg/kg[1]
2-(diethylamino)- N-(2,6- dimethylphenyl)acetamide (Lidocaine)	137-58-6	Mouse	Oral	220 mg/kg[1]

General signs of acute toxicity for this class of compounds may include effects on the central nervous system and cardiovascular system[1].

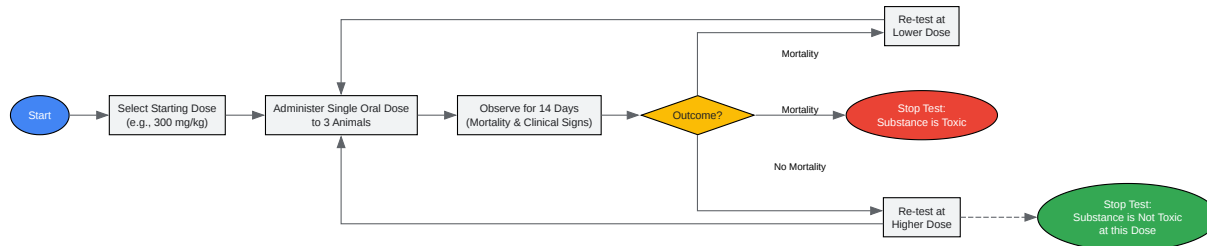
## Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

### Methodology:

- **Test Animals:** Typically, three animals of a single sex (usually females) are used in each step.
- **Dose Levels:** A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Administration:** The test substance is administered as a single oral dose.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Stepwise Procedure:** The outcome of the first step determines the next step:
  - If mortality is observed, the test is repeated with a lower dose.

- If no mortality is observed, the test is repeated with a higher dose.
- Classification: The substance is classified based on the dose at which mortality is observed.



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**Caption:** Workflow for OECD 423 Acute Oral Toxicity Test.

## Genotoxicity

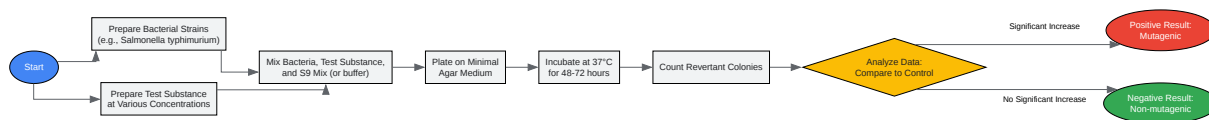
Specific genotoxicity data for **W36017** are not available. However, regulatory submissions for products containing Lidocaine often include assessments of related impurities. For instance, a "Lidocaine related Impurity" was reported to be negative in a chromosomal aberration assay[2]. As a standard practice, a battery of in vitro tests is typically performed to assess the genotoxic potential of pharmaceutical impurities.

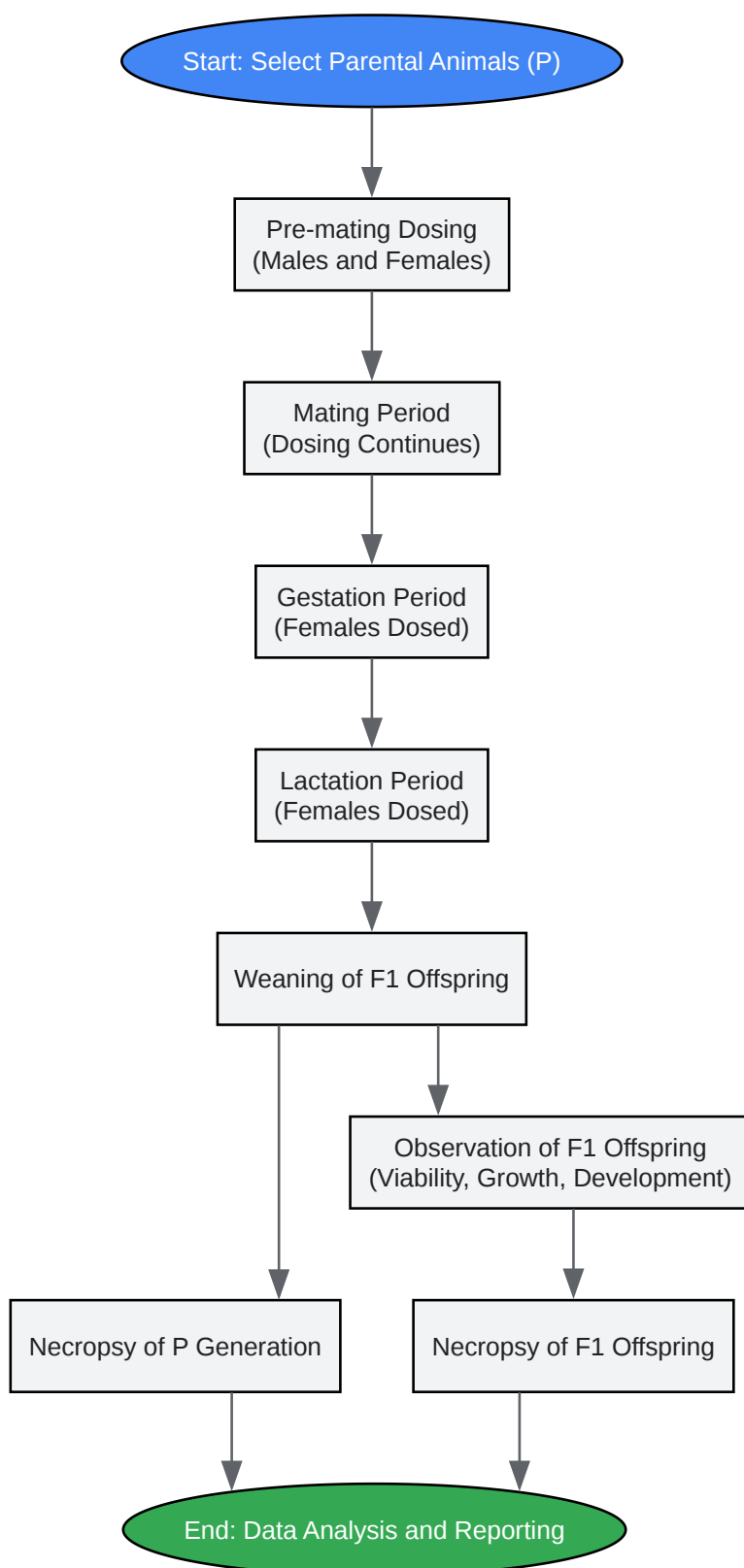
## Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Methodology:

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Evaluation:** A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can produce the essential amino acid) compared to the control.





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## References

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